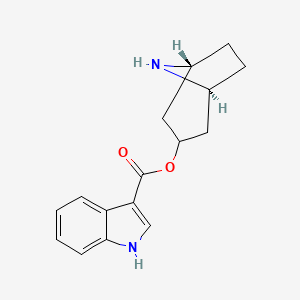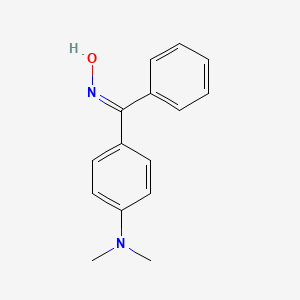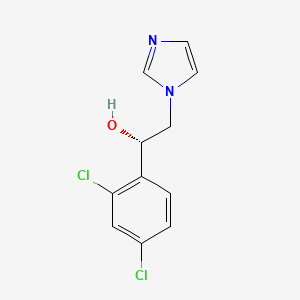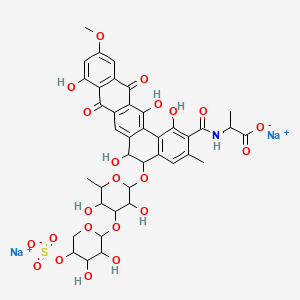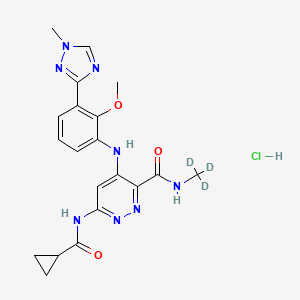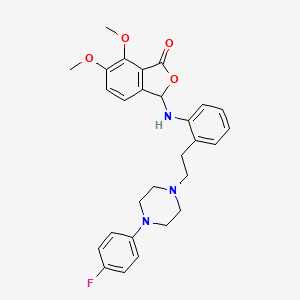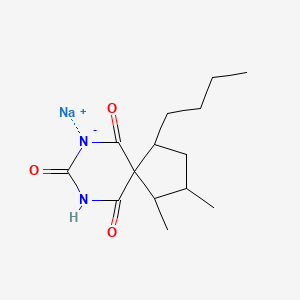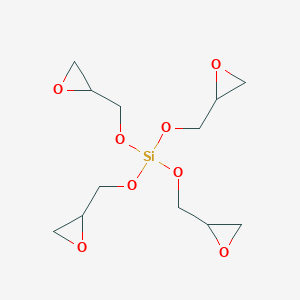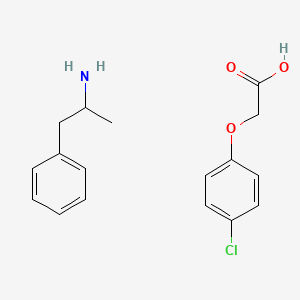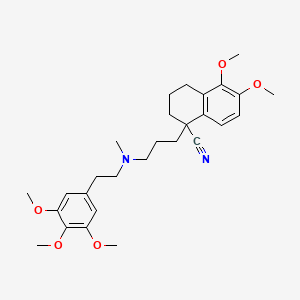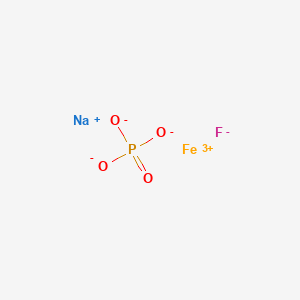
Sodium iron fluoride phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium iron fluoride phosphate is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is composed of sodium (Na), iron (Fe), fluoride (F), and phosphate (PO₄) ions. It is known for its stability and versatility, making it a valuable material in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium iron fluoride phosphate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, the precursor materials such as sodium fluoride, iron oxide, and phosphate salts are mixed and heated at high temperatures to form the desired compound. Hydrothermal synthesis involves reacting the precursors in an aqueous solution under high pressure and temperature, which can result in well-crystallized products.
Industrial Production Methods: Industrial production of this compound often involves large-scale solid-state reactions. The raw materials are carefully measured and mixed in specific ratios, then subjected to controlled heating processes to ensure the formation of the compound. The resulting product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium iron fluoride phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between species.
Substitution Reactions: Where one ion in the compound is replaced by another ion.
Precipitation Reactions: Leading to the formation of insoluble products.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with a strong acid may result in the formation of iron phosphate and sodium fluoride.
Wissenschaftliche Forschungsanwendungen
Sodium iron fluoride phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as ceramics and glass, and in the development of energy storage devices like batteries.
Wirkmechanismus
The mechanism of action of sodium iron fluoride phosphate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound can interact with cellular components, leading to changes in cellular functions. The fluoride ions in the compound can also play a role in inhibiting certain enzymatic activities, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Sodium iron fluoride phosphate can be compared with other similar compounds, such as:
Sodium iron phosphate: Lacks the fluoride component, which can affect its chemical reactivity and applications.
Iron fluoride: Does not contain sodium or phosphate, leading to different properties and uses.
Sodium fluoride: Lacks iron and phosphate, making it primarily useful in dental applications.
The uniqueness of this compound lies in its combination of sodium, iron, fluoride, and phosphate ions, which imparts distinct properties and a wide range of applications not seen in the individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
64147-48-4 |
|---|---|
Molekularformel |
FFeNaO4P |
Molekulargewicht |
192.80 g/mol |
IUPAC-Name |
sodium;iron(3+);fluoride;phosphate |
InChI |
InChI=1S/FH.Fe.Na.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;+3;+1;/p-4 |
InChI-Schlüssel |
CJNIZGANAWKTFB-UHFFFAOYSA-J |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[F-].[Na+].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


